7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin
Overview
Description
Preparation Methods
The synthesis of 7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin involves several steps. One common method includes the nitration of 2,3-dihydro-1,4-benzodioxin followed by fluorination. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound for the fluorination step. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro and fluoro groups in the compound make it susceptible to nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth . The fluoro group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin can be compared with other similar compounds such as:
1,4-Benzodioxin, 2,3-dihydro-: This compound lacks the nitro and fluoro groups, making it less reactive and less effective in antibacterial applications.
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine: This compound has an amino group instead of a nitro group, which alters its chemical reactivity and biological activity.
2-Fluoro-5-nitrobenzoic acid: This compound has a similar structure but lacks the dioxin ring, which affects its overall properties and applications.
Properties
Molecular Formula |
C8H6FNO4 |
---|---|
Molecular Weight |
199.14 g/mol |
IUPAC Name |
7-fluoro-5-nitro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H6FNO4/c9-5-3-6(10(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2 |
InChI Key |
MRYBANLBNURJIH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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